Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-
Brand Name: Vulcanchem
CAS No.: 106983-32-8
VCID: VC17957763
InChI: InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-

CAS No.: 106983-32-8

Cat. No.: VC17957763

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- - 106983-32-8

Specification

CAS No. 106983-32-8
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name N-(2-oxooxolan-3-yl)nonanamide
Standard InChI InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)
Standard InChI Key OMPXHNXRUVEQDO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(=O)NC1CCOC1=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- derives its name from two primary structural components:

  • Nonanamide backbone: A nine-carbon acyl chain (CH3(CH2)7CONH\text{CH}_3(\text{CH}_2)_7\text{CONH}-) that confers hydrophobicity and influences molecular interactions.

  • Tetrahydro-2-oxo-3-furanyl group: A five-membered oxygen-containing ring with a ketone functional group at the second position. This moiety introduces stereoelectronic effects that enhance stability and reactivity .

The compound’s IUPAC name, N-(tetrahydro-2-oxo-3-furanyl)nonanamide, reflects its substitution pattern. The tetrahydrofuran ring exists in a partially saturated conformation, reducing ring strain while maintaining the lactone-like characteristics critical for biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H23NO3\text{C}_{13}\text{H}_{23}\text{NO}_{3}
Molecular Weight241.33 g/mol
Density1.0–1.13 g/cm³
Boiling Point456.8±34.0 °C
SolubilitySparingly soluble in chloroform

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- typically involves sequential reactions to construct both the nonanamide chain and the tetrahydrofuran ring. A common approach includes:

  • Acylation of Homoserine Lactone: Reacting nonanoyl chloride with a tetrahydrofuran-2-one derivative under anhydrous conditions.

  • Ring Closure: Intramolecular cyclization facilitated by base catalysis to form the tetrahydrofuran moiety.

Critical parameters for optimizing yield and purity include:

  • Temperature Control: Maintaining reactions at 0–5°C during acylation to prevent side reactions.

  • Solvent Selection: Using polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reactivity.

  • Inert Atmosphere: Conducting reactions under nitrogen or argon to mitigate moisture-induced hydrolysis .

Challenges in Purification

Due to the compound’s moderate solubility in organic solvents, purification often requires column chromatography with silica gel or recrystallization from methanol-chloroform mixtures. The final product typically exhibits a white to off-white crystalline appearance .

Chemical Reactivity and Stability

Amide Functional Group Reactivity

The nonanamide group participates in nucleophilic acyl substitution reactions, enabling derivatization at the carbonyl carbon. For example:

  • Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to yield nonanoic acid and the tetrahydrofuran amine derivative.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, altering the compound’s biological activity.

Tetrahydrofuran Ring Stability

The tetrahydro-2-oxo-3-furanyl group exhibits remarkable stability under physiological conditions due to:

  • Conformational Rigidity: Partial saturation of the furan ring reduces susceptibility to ring-opening reactions.

  • Electron-Withdrawing Effects: The ketone group at C2 stabilizes the ring through inductive effects, preventing unwanted oxidation .

Biological Significance in Quorum Sensing

Role as a Quorum-Sensing Mimetic

Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- structurally resembles N-acylated homoserine lactones (AHLs), autoinducers used by Gram-negative bacteria for population-density-dependent gene regulation . Key mechanistic insights include:

  • Receptor Binding: The compound’s acyl chain length (C9) and oxo group position allow it to bind LuxR-type transcriptional regulators, mimicking native C9-HSL signals.

  • Biofilm Modulation: In Erwinia carotovora, C9-HSL analogs suppress virulence factor production by interfering with AHL-receptor interactions, reducing pathogenicity .

Antimicrobial Applications

By disrupting quorum sensing, this compound offers a novel strategy for combating antibiotic-resistant bacteria. Potential applications include:

  • Biofilm Prevention: Inhibiting bacterial adhesion on medical devices.

  • Anti-Virulence Therapy: Attenuating toxin production without inducing bacterial lethality, thereby reducing selective pressure for resistance .

Table 2: Comparative Analysis of AHL Analogs

CompoundAcyl Chain LengthBiological Activity
C4-HSLC4Moderate biofilm inhibition
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-C9Strong anti-virulence effects
C12-HSLC12Broad-spectrum signaling

Future Directions and Research Challenges

Synthetic Biology Applications

Engineering bacterial strains to overproduce Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- could enable cost-effective large-scale synthesis. Metabolic pathway optimization in E. coli or Pseudomonas hosts is under investigation .

Pharmacokinetic Studies

Current limitations include poor aqueous solubility, which hinders in vivo efficacy. Structural modifications, such as introducing polar substituents on the acyl chain, are being explored to improve bioavailability .

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